Furan-2,5-dicarboxamide

Übersicht

Beschreibung

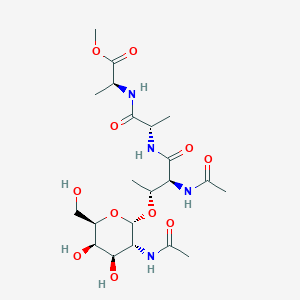

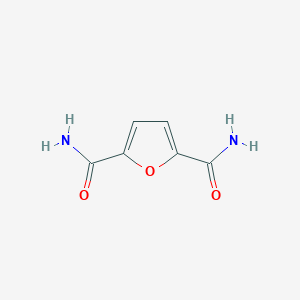

Furan-2,5-dicarboxamide is an organic compound that is derived from furan-2,5-dicarboxylic acid . It is a derivative based on the furan-2,5-dicarboxamide scaffold, which reveals numerous chemical properties and biological activities . This makes it an exciting research topic in supramolecular and coordination chemistry and in discovering new pharmacologically-active compounds .

Synthesis Analysis

Furan-2,5-dicarboxamide can be synthesized through a condensation reaction of the appropriate acyl chlorides and aromatic amides . The successful syntheses were confirmed with NMR spectroscopy .Molecular Structure Analysis

The molecular structure of Furan-2,5-dicarboxamide has been solved and analyzed using crystallographic studies . These studies were able to indicate supramolecular features of the crystals under investigation . Additionally, Hirshfeld surface analysis allowed the calculation of a distribution of intermolecular contacts in the dicarboxamide crystals .Chemical Reactions Analysis

The chemical reactions involving Furan-2,5-dicarboxamide are primarily based on its condensation with acyl chlorides and aromatic amides . This reaction is used to synthesize a series of symmetrical pyridine-2,6- and furan-2,5-dicarboxamides .Physical And Chemical Properties Analysis

The physical and chemical properties of Furan-2,5-dicarboxamide include a molecular weight of 154.12 g/mol . It has a topological polar surface area of 99.3 Ų and a complexity of 172 . The compound is also characterized by a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .Wissenschaftliche Forschungsanwendungen

Supramolecular and Coordination Chemistry : Furan-2,5-dicarboxamide derivatives show numerous chemical properties and biological activities, making them significant in supramolecular and coordination chemistry (Pućkowska et al., 2022).

Pharmaceutical Applications : Certain derivatives of furan-2,5-dicarboxamide, like furamidine, have shown effectiveness against pathogens such as Pneumocystis carinii and are structurally similar to antitrypanosomal drugs (Laughton et al., 1995).

Polymer Industry : Furan-2,5-dicarboxylic acid, derived from furan-2,5-dicarboxamide, is a potential platform chemical in the polymer industry, useful for manufacturing polyester, polyamides, and polyurethanes (Jain et al., 2015).

Antiviral Activity : Furan-carboxamide derivatives have been identified as potent inhibitors of the H5N1 influenza A virus, demonstrating their potential in antiviral drug development (Yongshi et al., 2017).

Enzymatic Polymerization : Enzymatic polymerization of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides presents a sustainable alternative to polyphthalamides, applicable as high-performance materials (Jiang et al., 2015).

Bio-Based Polymers : Biobased furan polyesters synthesized from furan-2,5-dicarboxylic acid show promise for application in various industries due to their physical properties and sustainability (Jiang et al., 2014).

Chemical Synthesis : The synthesis of furan-2,5-dicarboxamide and its derivatives, including structural analysis, is critical for developing new pharmacologically active compounds (Dick et al., 2017).

Zukünftige Richtungen

Furan-2,5-dicarboxamide and its derivatives are an exciting research topic in supramolecular and coordination chemistry and in discovering new pharmacologically-active compounds . Future research could focus on exploring the biological activities of these compounds and developing new synthesis methods .

Eigenschaften

IUPAC Name |

furan-2,5-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c7-5(9)3-1-2-4(11-3)6(8)10/h1-2H,(H2,7,9)(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVORDIMCXSWNQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50600913 | |

| Record name | Furan-2,5-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furan-2,5-dicarboxamide | |

CAS RN |

124052-68-2 | |

| Record name | Furan-2,5-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

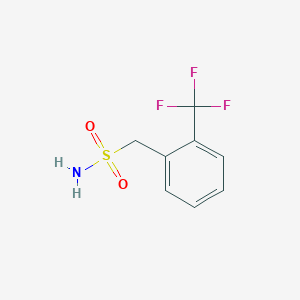

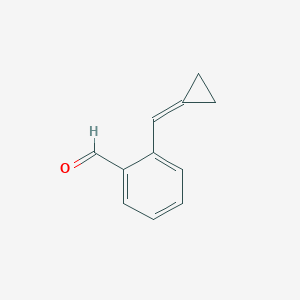

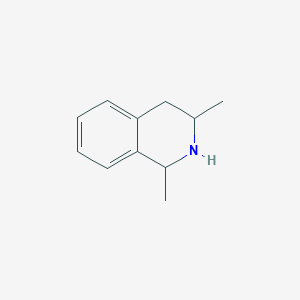

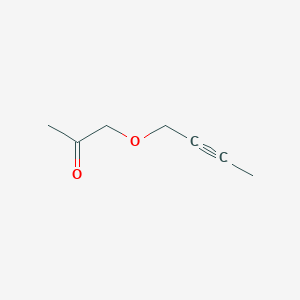

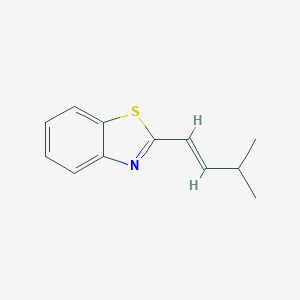

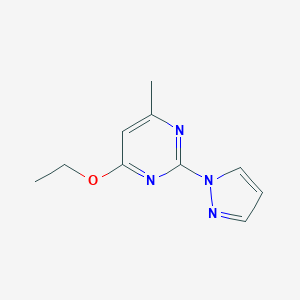

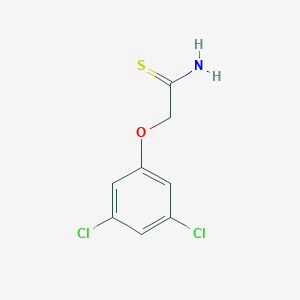

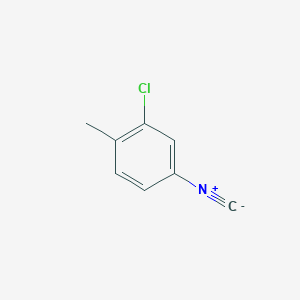

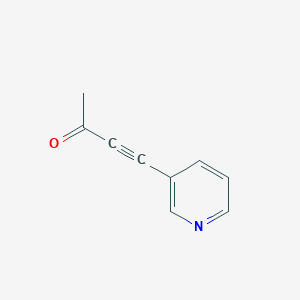

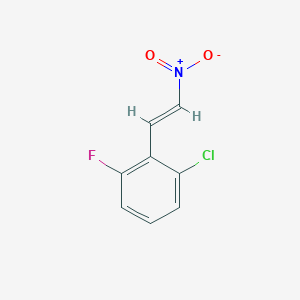

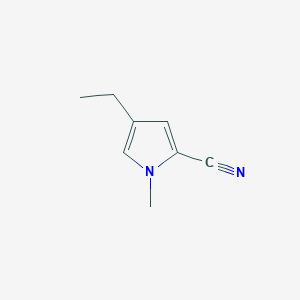

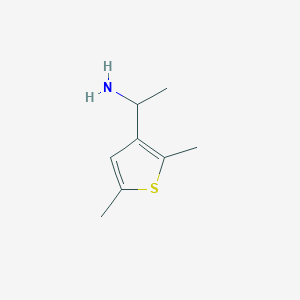

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.